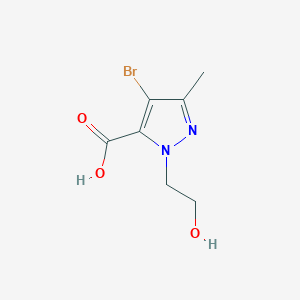4-Bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15862710
Molecular Formula: C7H9BrN2O3
Molecular Weight: 249.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9BrN2O3 |
|---|---|
| Molecular Weight | 249.06 g/mol |
| IUPAC Name | 4-bromo-2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9BrN2O3/c1-4-5(8)6(7(12)13)10(9-4)2-3-11/h11H,2-3H2,1H3,(H,12,13) |
| Standard InChI Key | GIAPLCDZHVFKBM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1Br)C(=O)O)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with bromine at the C4 position, a methyl group at C3, a 2-hydroxyethyl group at N1, and a carboxylic acid moiety at C5. This arrangement confers both polar and hydrophobic regions, enabling diverse reactivity and solubility profiles. The IUPAC name, 4-bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, reflects this substitution pattern .
Structural Confirmation
Key spectral data for structural elucidation include:
-
¹H NMR: Expected signals for the hydroxyethyl group (δ 3.6–4.0 ppm, -CH₂OH), methyl group (δ 2.1–2.3 ppm, -CH₃), and carboxylic acid (δ 12–13 ppm, -COOH).
-
MS (ESI): Molecular ion peak at m/z 249.06 (M⁺) with isotopic patterns consistent with bromine .
The hydroxyethyl group likely enhances water solubility compared to simpler alkyl-substituted pyrazoles .
Synthesis and Derivatives
Synthetic Routes
A plausible synthesis pathway, adapted from methods for related bromopyrazoles , involves:
Step 1: Condensation Reaction
Diethyl butynedioate reacts with 2-hydroxyethylhydrazine to form 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
Step 2: Bromination
Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group at C4 with bromine, yielding ethyl 4-bromo-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylate.
Step 3: Hydrolysis
Saponification using aqueous NaOH converts the ester to the carboxylic acid, producing the target compound .
Optimization Considerations
-
Yield Improvement: Catalytic Lewis acids (e.g., ZnCl₂) during bromination may enhance efficiency .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .
Functional Derivatives
The carboxylic acid group enables derivatization into:
-
Amides: Reaction with amines forms bioactive amides, as seen in neutrophil chemotaxis inhibitors .
-
Esters: Ethyl esters are intermediates in antitubercular agents .
Applications in Pharmaceutical Research
Case Study: tert-Butyl Carbamate Derivatives
Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate analogs yields amines for kinase inhibitors . Adapting this to the hydroxyethyl variant could improve solubility in lead compounds.
Agrochemistry
Brominated pyrazoles are precursors to herbicides and insecticides. The hydroxyethyl group may reduce environmental persistence compared to fully halogenated analogs.
Future Research Directions
Unanswered Questions
-
Thermal Stability: DSC analysis to determine decomposition temperatures.
-
Biological Screening: In vitro assays against cancer cell lines or microbial targets.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume